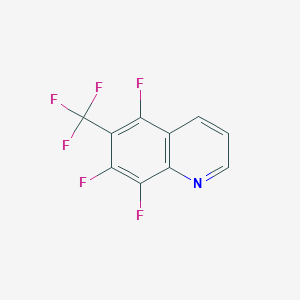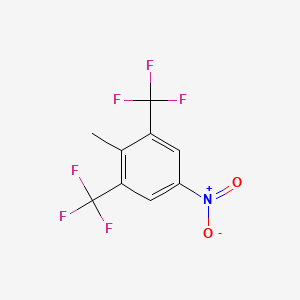
(1-Benzoyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Benzoyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanedinitrile is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzoyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanedinitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-benzoyl-2-oxo-1,2-dihydroindole with malononitrile in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Benzoyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy or amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy or amino derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mécanisme D'action
The mechanism of action of (1-Benzoyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by affecting mitochondrial membrane potential and triggering DNA fragmentation . The compound’s ability to modulate these pathways makes it a promising candidate for further research in cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate derivatives: Known for their anti-proliferative properties.
N′-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazides: Evaluated for their cytotoxic properties against various cancer cell lines.
Uniqueness
Its ability to undergo various chemical reactions and its promising biological activities make it a valuable compound for further research and development .
Propriétés
Numéro CAS |
185537-35-3 |
|---|---|
Formule moléculaire |
C18H9N3O2 |
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
2-(1-benzoyl-2-oxoindol-3-ylidene)propanedinitrile |
InChI |
InChI=1S/C18H9N3O2/c19-10-13(11-20)16-14-8-4-5-9-15(14)21(18(16)23)17(22)12-6-2-1-3-7-12/h1-9H |
Clé InChI |
YIXDDLWOOZFYKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C(=C(C#N)C#N)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


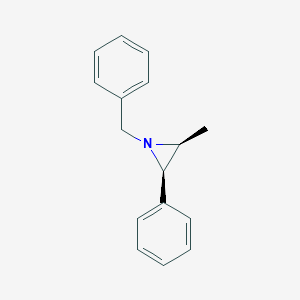
![2H-Pyran-3(6H)-one, 2-[[(1S)-1-methylheptyl]oxy]-, (2S)-](/img/structure/B14244584.png)
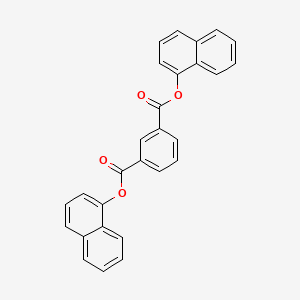

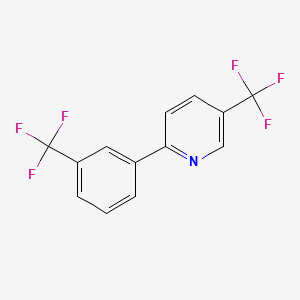
![Acetamide, N-[(1R)-1-(3-methoxyphenyl)ethyl]-](/img/structure/B14244612.png)
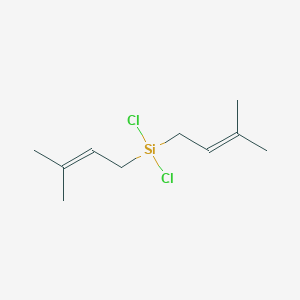
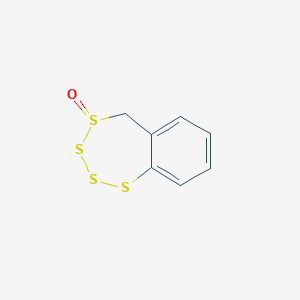
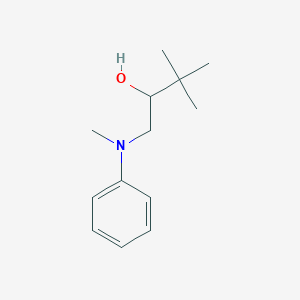
![3-{Ethoxy[bis(tetradecyloxy)]silyl}propane-1-thiol](/img/structure/B14244630.png)
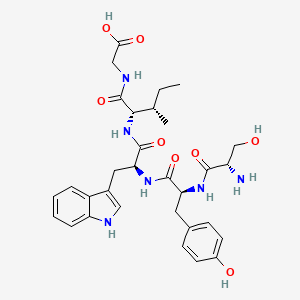
![acetic acid;[(1S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]methanol](/img/structure/B14244649.png)
